Boc-MIF-1-Am

Description

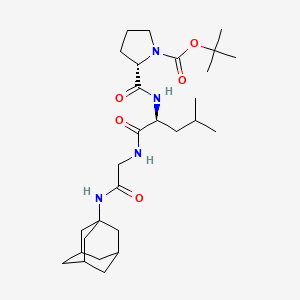

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H46N4O5 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |

InChI Key |

KZIJKVKQZRXZLN-UHEQQTILSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-MIF-1-Am: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH₂), a synthetically crucial N-terminally protected derivative of Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). MIF-1, an endogenous tripeptide, has garnered significant interest for its neuromodulatory activities, particularly its positive allosteric modulation of dopamine D2 receptors and its anti-opioid properties. This document details the historical context of the Tyr-MIF-1 family of peptides, the synthesis of this compound, its role in research, and its key biological activities supported by quantitative data. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Tyr-MIF-1 Family of Peptides

The story of this compound is intrinsically linked to the discovery and exploration of the Tyr-MIF-1 family of peptides. This family of small, endogenous peptides has played a pivotal role in shaping our understanding of neuropeptide function.

-

MIF-1 (Pro-Leu-Gly-NH₂): The parent compound, MIF-1, was the first hypothalamic peptide demonstrated to exert effects directly on the brain, challenging the prevailing dogma that hypothalamic peptides only acted on the pituitary gland.[1] It is derived from the enzymatic cleavage of oxytocin.[2] Clinically, MIF-1 has shown potential in treating conditions like Parkinson's disease and depression.[2] A remarkable characteristic of MIF-1 is its unusual stability in human plasma.

-

Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂): This tetrapeptide, with a tyrosine residue added to the N-terminus of MIF-1, exhibits not only anti-opioid activity but also a considerable selectivity for the mu-opioid binding site.[1] The discovery of Tyr-MIF-1 was significant as it demonstrated that peptides could be actively and saturably transported across the blood-brain barrier.[1]

-

Other notable members: The family also includes Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) and the endomorphins (endomorphin-1 and -2), which are highly selective ligands for the mu-opioid receptor.

This compound, or Boc-Pro-Leu-Gly-NH₂, is the N-terminally protected form of MIF-1, where "Boc" stands for tert-butyloxycarbonyl, a common protecting group in peptide synthesis. The "Am" signifies that the C-terminus is amidated. This modification is crucial for its use as a building block in the solid-phase synthesis of MIF-1 analogs and other peptidomimetics.

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for Solid-Phase Synthesis of this compound

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.

Detailed Experimental Protocol: Solid-Phase Synthesis of Boc-Pro-Leu-Gly-NH₂

This protocol is adapted from standard solid-phase peptide synthesis procedures.

1. Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF and wash the resin three times with DMF.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Drain the deprotection solution and wash the resin five times with DMF.

-

Confirm the presence of free primary amines using a Kaiser test.

3. Amino Acid Coupling (Glycine):

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).

4. Subsequent Amino Acid Couplings (Leucine and Proline):

-

Repeat the Fmoc deprotection and coupling steps for Fmoc-Leu-OH.

-

For the final amino acid, use Boc-Pro-OH in the coupling step.

5. Cleavage and Deprotection:

-

After the final coupling and washing, dry the peptidyl-resin under vacuum.

-

Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).

-

Treat the resin with the cleavage cocktail for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

6. Precipitation and Purification:

-

Concentrate the filtrate and add it dropwise to cold diethyl ether to precipitate the crude peptide.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dry the crude peptide and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Quantitative Data

This compound itself is not biologically active in the same way as MIF-1 due to the N-terminal Boc group. However, it is a critical precursor for synthesizing MIF-1 and its analogs for biological studies. The biological activities discussed below pertain to the deprotected MIF-1 and its Tyr-MIF-1 analogs.

Positive Allosteric Modulator of Dopamine D2 Receptors

MIF-1 is a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site and enhances the effect of dopamine. This activity is believed to underlie its potential therapeutic effects in Parkinson's disease.

Quantitative Data on Dopamine D2 Receptor Modulation

| Compound | Assay | Parameter | Value | Reference |

| MIF-1 | cAMP Mobilization (in the presence of Dopamine) | % of Dopamine Emax | 93.6 ± 4.4% | |

| MIF-1 | cAMP Mobilization (in the presence of Dopamine) | EC₅₀ | 0.17 ± 0.07 µM | |

| Peptidomimetic 6b | cAMP Mobilization (in the presence of Dopamine) | % of Dopamine Emax | 86.0 ± 5.4% | |

| Peptidomimetic 6b | cAMP Mobilization (in the presence of Dopamine) | EC₅₀ | 0.33 ± 0.21 µM | |

| MIF-1 | [³H]-NPA Binding Enhancement | % Increase | 18.3 ± 9.1% (at 0.01 nM) |

Anti-Opioid Activity

The Tyr-MIF-1 family of peptides exhibits complex interactions with the opioid system, often acting as antagonists at opioid receptors. This anti-opioid activity can modulate the effects of endogenous and exogenous opioids.

Quantitative Data on Opioid Receptor Binding

| Compound | Receptor | Parameter | Value | Reference |

| Tyr-W-MIF-1 | Mu-1 Opioid | Kᵢ | Intermediate | |

| Tyr-W-MIF-1 | Mu-2 Opioid | Kᵢ | Intermediate | |

| Tyr-MIF-1 | Mu Opioid | IC₅₀ | 37.5 µM | |

| Tyr-W-MIF-1 | Mu Opioid | IC₅₀ | 3.8 µM | |

| Hemorphin-4 | Mu Opioid | IC₅₀ | 6.7 µM |

Signaling Pathways

Understanding the signaling pathways modulated by MIF-1 is crucial for elucidating its mechanism of action.

Dopamine D2 Receptor Signaling Pathway

As a PAM, MIF-1 enhances the canonical Gαi-coupled signaling cascade of the D2 receptor.

Caption: MIF-1 enhances dopamine's inhibitory effect on adenylyl cyclase via the D2 receptor.

Mu-Opioid Receptor Signaling Pathway

The anti-opioid effects of the Tyr-MIF-1 family are mediated by their interaction with opioid receptors, primarily the mu-opioid receptor.

Caption: Tyr-MIF-1 peptides antagonize the signaling of opioid agonists at the mu-opioid receptor.

Detailed Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound (e.g., a Tyr-MIF-1 analog).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

-

For total binding, omit the test compound. For non-specific binding, add 10 µM naloxone.

-

Incubate at room temperature for 60 minutes.

-

Rapidly filter the mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor cAMP Functional Assay

This protocol measures the ability of a compound to modulate dopamine-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Forskolin (to stimulate cAMP production).

-

Dopamine.

-

Test compound (e.g., MIF-1).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

Procedure:

-

Seed the D2 receptor-expressing cells in a 384-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Incubate for 30 minutes at room temperature to allow for cAMP modulation.

-

Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ or IC₅₀ for its modulatory effect.

Conclusion

This compound is a vital tool for the chemical synthesis of MIF-1 and its analogs, enabling detailed investigation into their fascinating and complex biological activities. The parent peptide, MIF-1, and the broader Tyr-MIF-1 family continue to be important subjects of research due to their neuromodulatory effects, particularly as positive allosteric modulators of dopamine D2 receptors and as antagonists of the opioid system. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this unique class of neuropeptides. The development of more potent and selective analogs, facilitated by synthetic intermediates like this compound, holds promise for novel treatments for a range of neurological and psychiatric disorders.

References

Interaction of Boc-MIF-1-Am with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between Boc-MIF-1-Am (N-tert-Butoxycarbonyl-Prolyl-Leucyl-Glycinamide) and opioid receptors. Despite extensive investigation into the broader Tyr-MIF-1 family of peptides and their modulation of the opioid system, specific quantitative data on the binding affinity and functional activity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors remains elusive in publicly available literature. This guide summarizes the known interactions of the MIF-1 peptide family, details the standard experimental protocols utilized to characterize such interactions, and presents relevant signaling pathways. The absence of specific binding and functional data for this compound underscores a significant knowledge gap and highlights opportunities for future research in this area.

Introduction

The Tyr-MIF-1 family of endogenous peptides, which includes MIF-1 (Pro-Leu-Gly-NH2), has been implicated in a variety of neuromodulatory activities, including interactions with the opioid system. These peptides can exhibit both opioid agonistic and antagonistic properties, with varying selectivity for the µ, δ, and κ opioid receptors. The synthetic derivative, this compound, where the N-terminus is protected by a tert-Butoxycarbonyl (Boc) group, is of interest for its potential to elucidate the structure-activity relationships within this peptide family and as a potential therapeutic agent. However, a thorough review of the scientific literature reveals a lack of specific quantitative data regarding its direct interaction with opioid receptors.

One study on prolyl-leucyl-glycinamide (MIF-1) indicated that it does not interact with brain opiate receptors, as it did not affect the binding of selective radioligands for µ, δ, and κ receptors[1]. Conversely, another report suggested that MIF-1 can weakly and selectively inhibit mu-type opiate receptors[2]. These conflicting findings, coupled with the absence of data for the Boc-protected analog, necessitate further investigation to fully characterize the pharmacological profile of this compound.

Quantitative Data on this compound Interaction with Opioid Receptors

As of the latest literature review, no specific quantitative data (Ki, IC50, EC50) for the binding affinity or functional activity of this compound at the mu, delta, and kappa opioid receptors has been published. The following tables are presented as templates for the type of data that would be necessary to fully characterize this interaction.

Table 1: Binding Affinity of this compound at Opioid Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Test System | Reference |

| Mu (µ) | [³H]-DAMGO | Data Not Available | e.g., Rat brain homogenates | N/A |

| Delta (δ) | [³H]-Naltrindole | Data Not Available | e.g., CHO-hDOR cells | N/A |

| Kappa (κ) | [³H]-U69,593 | Data Not Available | e.g., Guinea pig brain membranes | N/A |

Table 2: Functional Activity of this compound at Opioid Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Test System | Reference |

| Mu (µ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., HEK293-hMOR cells | N/A |

| Mu (µ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., CHO-hMOR cells | N/A |

| Delta (δ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., NG108-15 cells | N/A |

| Delta (δ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., HEK293-hDOR cells | N/A |

| Kappa (κ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., CHO-hKOR cells | N/A |

| Kappa (κ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., HEK293-hKOR cells | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of a compound like this compound at opioid receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for µ receptors), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known unlabeled opioid ligand (e.g., naloxone).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Functional Assays

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound (this compound).

-

Include a basal control (no agonist) and a positive control (a known full agonist, e.g., DAMGO for µ receptors).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the stimulated binding (as a percentage of the maximal response to the full agonist) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

cAMP Inhibition Functional Assays

Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells stably expressing the opioid receptor of interest.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).

-

Include a control with forskolin alone to determine the maximal cAMP level.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Opioid Receptor Signaling Pathways

Upon activation by an agonist, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).

Conclusion and Future Directions

While the Tyr-MIF-1 family of peptides has been shown to interact with the opioid system, a significant gap exists in our understanding of the specific pharmacology of this compound. The lack of published binding affinity and functional activity data for this compound at the µ, δ, and κ opioid receptors prevents a definitive characterization of its role as a potential opioid modulator.

Future research should prioritize the systematic evaluation of this compound using the standardized in vitro assays detailed in this guide. Such studies are essential to:

-

Determine the binding affinity (Ki) of this compound at each opioid receptor subtype.

-

Characterize its functional activity as an agonist, antagonist, or allosteric modulator using GTPγS binding and cAMP inhibition assays.

-

Elucidate the signaling pathways preferentially activated by this compound.

A comprehensive understanding of the interaction of this compound with opioid receptors will not only clarify its pharmacological profile but also contribute to the broader knowledge of the structure-activity relationships of the Tyr-MIF-1 peptide family and their potential as therapeutic leads.

References

Preliminary In Vitro Efficacy of Boc-MIF-1-Am: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: MIF-1 and its Derivatives

Melanocyte-inhibiting factor (MIF-1) is an endogenous tripeptide with neuromodulatory activity in the central nervous system.[1][2] It is known to be a positive allosteric modulator of dopamine D2 receptors.[2][3] The modification of MIF-1 to Boc-MIF-1-Am is presumed to enhance its stability in experimental conditions by protecting it from enzymatic degradation.

Hypothetical In Vitro Efficacy of this compound

The following tables summarize the expected quantitative outcomes from in vitro assays based on the known effects of MIF-1. These should be validated through direct experimentation with this compound.

Table 1: Dopamine Receptor Modulation

| Assay | Cell Line | Agonist | This compound Concentration | Expected Outcome |

| Radioligand Binding | CHO or HEK293 expressing D2R | [³H]-NPA | 0.01 nM | ~10-20% increase in maximal agonist binding |

| cAMP Assay | CHO or HEK293 expressing D2R | Quinpirole | 1 µM | Potentiation of agonist-induced inhibition of forskolin-stimulated cAMP production |

Table 2: Neuronal Cell Signaling

| Assay | Cell Line | This compound Concentration | Time Point | Expected Outcome |

| Western Blot (pERK) | SH-SY5Y | 10 ng/mL | 10 minutes | Transient increase in ERK1/2 phosphorylation |

| Western Blot (pSTAT3) | SH-SY5Y | 10 ng/mL | 10-60 minutes | Biphasic change in STAT3 phosphorylation (initial decrease) |

| Western Blot (c-Fos) | SH-SY5Y | 10 ng/mL | 1-3 hours | Time-dependent increase in c-Fos expression |

Key Experimental Protocols

Detailed methodologies for investigating the in vitro efficacy of this compound are provided below.

Radioligand Binding Assay for D2 Receptor Modulation

Objective: To determine the effect of this compound on the binding of a D2 receptor agonist.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

[³H]-N-propylapomorphine ([³H]-NPA) as the radiolabeled agonist.

-

Unlabeled NPA for determining non-specific binding.

-

This compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from the D2R-expressing cell line.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-NPA, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled NPA.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the effect of this compound on the maximal binding of [³H]-NPA.

Western Blot for Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins (ERK, STAT3) and the expression of the immediate early gene c-Fos in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against pERK1/2, total ERK1/2, pSTAT3, total STAT3, c-Fos, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Gel electrophoresis and blotting equipment.

Procedure:

-

Culture SH-SY5Y cells to ~80% confluency.

-

Serum-starve the cells for a few hours prior to treatment.

-

Treat the cells with this compound at the desired concentrations and for various time points.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify the band intensities and normalize to the total protein and/or loading control.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling cascades potentially modulated by this compound, based on the known actions of MIF-1.

Caption: Allosteric modulation of the D2 receptor by this compound.

Caption: Hypothesized neuronal signaling pathways activated by this compound.

Caption: Experimental workflow for Western blot analysis.

References

In Vitro Characterization of Boc-MIF-1-Am Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in vitro characterization of Boc-MIF-1-Am, a protected and amidated derivative of the neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). Given that this compound is a specific analog, this document outlines a robust testing cascade based on the known bioactivity of the parent peptide, MIF-1, and the broader signaling pathways of the Macrophage Migration Inhibitory Factor (MIF) family. The methodologies and data presentation formats are designed to facilitate a thorough investigation of this compound's biological activity and mechanism of action.

Overview of MIF-1 and MIF Signaling

Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), the tripeptide Pro-Leu-Gly-NH2, has demonstrated therapeutic potential in conditions like Parkinson's disease and depression[1]. It is known to modulate dopaminergic and opiate systems in the central nervous system[1].

More broadly, the Macrophage Migration Inhibitory Factor (MIF) protein, a cytokine involved in innate immunity and inflammation, exerts its effects by binding to the cell surface receptor CD74[2][3][4]. This interaction often requires the recruitment of co-receptors such as CD44, CXCR2, or CXCR4 to initiate downstream signaling. Key pathways activated by MIF include the Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK-1/2) cascade, and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. These signaling events regulate crucial cellular processes, including proliferation, inflammation, and apoptosis.

MIF Receptor Signaling Pathway

Caption: MIF binding to CD74/CD44 initiates downstream MAPK and PI3K/AKT signaling.

Proposed Experimental Workflow

A tiered approach is recommended to systematically characterize the bioactivity of this compound. This workflow progresses from initial receptor interaction to functional cellular outcomes.

In Vitro Characterization Workflow for this compound

Caption: A sequential workflow for characterizing this compound bioactivity.

Quantitative Data Summary

While specific data for this compound is not yet published, the following table presents example quantitative data from studies on MIF-1 and a representative peptidomimetic analog (Compound 6b). This format should be used to summarize the results obtained from the experimental characterization of this compound.

| Assay Type | Compound | Parameter | Value | Cell Line / System | Reference |

| Receptor Binding | MIF-1 Analog (6b) | % [3H]-NPA Response | 11.9 ± 3.7% (at 0.01 nM) | Dopamine D2 Receptors (D2R) | |

| MIF-1 | % [3H]-NPA Response | 18.3 ± 9.1% (at 0.01 nM) | Dopamine D2 Receptors (D2R) | ||

| Functional Assay | MIF-1 Analog (6b) | EC50 | 0.33 ± 0.21 µM | HEK 293T (cAMP Mobilization) | |

| MIF-1 | EC50 | 0.17 ± 0.07 µM | HEK 293T (cAMP Mobilization) | ||

| MIF-1 Analog (6b) | Emax | 86.0 ± 5.4% | HEK 293T (cAMP Mobilization) | ||

| MIF-1 | Emax | 93.6 ± 4.4% | HEK 293T (cAMP Mobilization) | ||

| Cellular Signaling | MIF-1 | c-Fos Induction | Dose-dependent increase | SH-SY5Y Neurons | |

| Cytotoxicity | MIF-1 Analog (6b) | Toxicity | No effect up to 100 µM | HEK 293T & Rat Cortex Neurons |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the bioactivity of this compound.

Protocol: Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity of this compound to its putative receptor (e.g., Dopamine D2 Receptor or CD74).

-

Materials:

-

Cell line expressing the target receptor (e.g., HEK293-D2R).

-

Radioligand (e.g., [3H]-N-propylapomorphine for D2R).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., unlabeled dopamine).

-

Glass fiber filters and cell harvester.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration via Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and serial dilutions of this compound.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Incubation: Add cell membrane preparation to all wells. Incubate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Protocol: Cellular Signaling Assay (Western Blot for pERK)

-

Objective: To assess if this compound activates the MAPK/ERK signaling pathway. The phosphorylation of ERK (pERK) is a key indicator of pathway activation.

-

Materials:

-

Responsive cell line (e.g., SH-SY5Y neuroblastoma cells or macrophages).

-

Serum-free culture medium.

-

This compound.

-

Lysis buffer (RIPA) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Methodology:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

-

Stimulation: Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect lysates.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Blotting: Transfer proteins from the gel to a PVDF membrane.

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-pERK antibody overnight at 4°C.

-

Wash membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Imaging & Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with anti-tERK antibody as a loading control. Quantify band intensities and express results as the ratio of pERK to tERK.

-

Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Objective: To evaluate the effect of this compound on cell viability and determine any potential cytotoxicity.

-

Materials:

-

Relevant cell line (e.g., HEK293T, SH-SY5Y).

-

96-well cell culture plates.

-

This compound.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine cell viability. Plot viability against this compound concentration to determine the CC50 (cytotoxic concentration 50%).

-

References

- 1. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 4. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of Boc-MIF-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MIF-1 (Boc-Pro-Leu-Gly-NH₂), a synthetically protected form of the endogenous neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is a molecule of significant interest in neuropharmacology and drug development. The N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis and allows for controlled deprotection. A thorough understanding of its solubility and stability is paramount for its effective use in research and preclinical studies, ensuring accurate dosage, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the solubility and stability profiles of Boc-MIF-1, including detailed experimental protocols and an exploration of the MIF-1 signaling pathway.

Core Physicochemical Properties of Boc-MIF-1

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₃₂N₄O₅ | Calculated |

| Molecular Weight | 384.47 g/mol | Calculated |

| Structure | Boc-Pro-Leu-Gly-NH₂ | Chemical Synthesis |

| Appearance | White to off-white lyophilized powder | General observation for protected peptides |

Solubility Profile

The solubility of a protected peptide like Boc-MIF-1 is influenced by its amino acid composition, the presence of the hydrophobic Boc group, and the nature of the solvent.

Qualitative Solubility Assessment:

Based on its structure, Boc-MIF-1, a protected tripeptide amide, is expected to exhibit the following solubility characteristics:

-

Aqueous Solvents (Water, Buffers): Low solubility is anticipated due to the hydrophobic nature of the Boc group and the leucine side chain. The amide at the C-terminus may slightly improve aqueous solubility compared to a free carboxylic acid.

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is expected. These solvents are effective at dissolving protected peptides by disrupting intermolecular hydrogen bonds.

-

Alcohols (Ethanol, Methanol): Moderate to good solubility is likely. These solvents have both polar and non-polar characteristics, making them suitable for dissolving protected peptides.

-

Chlorinated Solvents (Dichloromethane): Good solubility is expected, particularly for a protected peptide.

Quantitative Solubility Data:

Quantitative solubility data for Boc-MIF-1 is not widely published. The following table provides expected solubility ranges based on the properties of similar protected peptides. Researchers should determine the precise solubility for their specific application empirically.

| Solvent | Expected Solubility Range (mg/mL) | Notes |

| Water | < 1 | Solubility may be slightly increased at acidic or basic pH, but this risks deprotection. |

| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 | Low solubility expected. |

| Dimethyl Sulfoxide (DMSO) | > 25 | Generally a good solvent for protected peptides. |

| Dimethylformamide (DMF) | > 25 | Another suitable solvent for protected peptides. |

| Ethanol | 1 - 10 | May require sonication or gentle warming to achieve dissolution. |

| Methanol | 1 - 10 | Similar to ethanol. |

Stability Profile

The stability of Boc-MIF-1 is primarily determined by the lability of the Boc protecting group and the integrity of the peptide backbone.

pH Stability:

The Boc group is notoriously sensitive to acidic conditions.

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved. The rate of cleavage is dependent on the specific acid used, its concentration, and the temperature. Strong acids like trifluoroacetic acid (TFA) can cause rapid deprotection even at room temperature.

-

Neutral Conditions (pH 6-8): The Boc group is generally stable. The peptide backbone is also most stable at a near-neutral pH.

-

Basic Conditions (pH > 8): The Boc group is stable towards bases. However, high pH can lead to racemization of amino acids and degradation of the peptide backbone through hydrolysis, particularly at elevated temperatures.

Temperature Stability:

-

Lyophilized Powder: When stored as a dry powder at -20°C or below, Boc-MIF-1 is expected to be stable for extended periods (months to years).

-

In Solution: The stability of Boc-MIF-1 in solution is significantly lower and is highly dependent on the solvent, pH, and temperature. For short-term storage of solutions, it is recommended to keep them at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from freeze-thaw cycles.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways.

| Stress Condition | Expected Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Cleavage of the Boc-protecting group. Potential hydrolysis of peptide bonds, especially at elevated temperatures. |

| Basic (e.g., 0.1 M NaOH) | Peptide bond hydrolysis. Racemization of amino acids. |

| Oxidative (e.g., 3% H₂O₂) | The peptide backbone of Pro-Leu-Gly is not particularly susceptible to oxidation. |

| Thermal (e.g., 60°C in solution) | Accelerated hydrolysis of peptide bonds and potential deamidation of the C-terminal amide. |

| Photostability (e.g., UV light) | Generally, peptides without chromophoric side chains (like Trp, Tyr, Phe) are relatively photostable. |

Quantitative Stability Data:

Specific kinetic data for the degradation of Boc-MIF-1 is not available in the public domain. The following table outlines the expected stability trends.

| Condition | Parameter | Expected Outcome |

| pH 2, 25°C | Half-life of Boc group | Minutes to hours |

| pH 7, 25°C | Half-life | Days to weeks (dependent on buffer components) |

| pH 10, 25°C | Half-life | Hours to days (due to peptide backbone instability) |

| -20°C (Lyophilized) | Shelf-life | > 1 year |

| 4°C (in DMSO) | Shelf-life | Weeks |

| -20°C (in DMSO) | Shelf-life | Months |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the approximate solubility of Boc-MIF-1 in an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Boc-MIF-1 in a suitable organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).

-

Serial Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS pH 7.4) to create a range of concentrations.

-

Equilibration: Gently mix the solutions and allow them to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).

-

Observation and Measurement: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method such as RP-HPLC with UV detection. The highest concentration that remains a clear solution is considered the solubility.

Workflow for determining the aqueous solubility of Boc-MIF-1.

Protocol 2: HPLC-Based Stability Assay

Objective: To assess the stability of Boc-MIF-1 under specific pH and temperature conditions.

Methodology:

-

Sample Preparation: Prepare a solution of Boc-MIF-1 at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., pH 4, 7, and 9 buffers).

-

Incubation: Incubate the samples at a constant temperature (e.g., 4°C, 25°C, and 40°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching: Immediately quench any degradation by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary, and store at -20°C until analysis.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method. The method should be able to separate the intact Boc-MIF-1 from its potential degradation products (e.g., deprotected MIF-1).

-

Data Analysis: Calculate the percentage of intact Boc-MIF-1 remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Workflow for an HPLC-based stability assay of Boc-MIF-1.

MIF-1 Signaling Pathway

MIF-1 is known to modulate dopaminergic neurotransmission and has shown potential in models of Parkinson's disease and depression. It acts as a positive allosteric modulator of D₂-like dopamine receptors. The binding of MIF-1 to its receptor complex, which can involve CD74 and CXCR4, initiates a cascade of intracellular signaling events.

The following diagram illustrates a simplified overview of the MIF-1 signaling cascade, leading to the modulation of neuronal function.

Simplified MIF-1 signaling pathway.

Conclusion

This technical guide provides a framework for understanding the solubility and stability of Boc-MIF-1. While specific quantitative data remains to be fully elucidated in publicly accessible literature, the provided information on expected trends and detailed experimental protocols will empower researchers to handle, formulate, and study this promising neuropeptide derivative effectively. The successful application of Boc-MIF-1 in preclinical research hinges on the careful consideration of its physicochemical properties as outlined in this document. It is strongly recommended that researchers empirically determine the precise solubility and stability parameters for their specific experimental conditions and formulations.

Understanding the Bioactivity of Amidated Boc-MIF-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanocyte-inhibiting factor-1 (MIF-1), the tripeptide Pro-Leu-Gly-NH2, is an endogenous neuropeptide with a range of neuromodulatory activities. It is known to interact with opioid and dopamine receptors, exhibiting both opioid antagonism and positive allosteric modulation of dopamine D2 receptors.[1][2][3] The C-terminal amidation is a common feature of many bioactive peptides, often crucial for their activity. In the context of peptide synthesis and the development of analogues, the use of protecting groups is standard practice. One such protecting group is the tert-butyloxycarbonyl (Boc) group, which is frequently used to protect the N-terminal amine. This technical guide explores the bioactivity of amidated Boc-MIF-1 (Boc-Pro-Leu-Gly-NH2), a key intermediate in the synthesis of MIF-1 analogues. While the bioactivity of MIF-1 is well-documented, the pharmacological profile of its N-terminally protected form is less characterized. Understanding the impact of the Boc group on the bioactivity of MIF-1 is crucial for structure-activity relationship (SAR) studies and the design of novel peptidomimetics.

Synthesis of Amidated Boc-MIF-1

The synthesis of amidated Boc-MIF-1 is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

Experimental Protocol: Solid-Phase Synthesis of Boc-Pro-Leu-Gly-NH2

-

Resin Preparation: A Rink amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

First Amino Acid Coupling: The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The completion of the reaction is monitored by a Kaiser test.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the glycine residue using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: The second amino acid, Fmoc-Leu-OH, is then coupled to the deprotected glycine residue using the same coupling procedure as in step 2.

-

Fmoc Deprotection: The Fmoc group is removed from the leucine residue.

-

Third Amino Acid Coupling: The final amino acid, Boc-Pro-OH, is coupled to the deprotected leucine residue.

-

Cleavage from Resin: The Boc-Pro-Leu-Gly-NH2 peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect acid-sensitive residues.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry and NMR to confirm its identity and purity.

Bioactivity of the Parent Compound: MIF-1 (Pro-Leu-Gly-NH2)

The bioactivity of the deprotected and amidated peptide, MIF-1, has been investigated in various assays. A summary of its known activities is presented below.

Quantitative Data on MIF-1 Bioactivity

| Assay Type | Receptor/Target | System | Activity | Concentration/Dose | Reference |

| Dopamine Receptor Modulation | Dopamine D2 Receptor | Bovine Striatal Membranes | Positive Allosteric Modulator | 1 µM | [2] |

| Opioid Receptor Interaction | µ-Opioid Receptor | Guinea-pig ileum | Weak Antagonist | - | [1] |

| Cellular Signaling | c-Fos expression | SH-SY5Y neuronal cells | Increased expression | 10 ng/mL | |

| Cellular Signaling | pERK | SH-SY5Y neuronal cells | Transient increase | 10 ng/mL | |

| Cellular Signaling | pSTAT3 | SH-SY5Y neuronal cells | Biphasic change | 10 ng/mL |

Predicted Bioactivity of Amidated Boc-MIF-1

The presence of the bulky N-terminal Boc group is expected to significantly alter the bioactivity of MIF-1. The N-terminus of MIF-1 analogues has been shown to be important for their interaction with dopamine receptors. Therefore, it is hypothesized that Boc-MIF-1 will exhibit reduced or negligible activity as a positive allosteric modulator of the D2 receptor. Similarly, its interaction with opioid receptors may be hindered. However, some Boc-protected peptides have been shown to possess their own distinct biological activities. Therefore, experimental validation is essential.

Proposed Experimental Protocols for Bioactivity Assessment

To elucidate the bioactivity of amidated Boc-MIF-1, a series of in vitro assays are proposed.

Dopamine D2 Receptor Binding Assay

This assay will determine if Boc-MIF-1 can modulate the binding of a radiolabeled agonist to the D2 receptor.

Protocol:

-

Membrane Preparation: Dopamine D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells, or bovine striatum) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled D2 agonist (e.g., [3H]-N-propylapomorphine) and varying concentrations of Boc-MIF-1 or MIF-1 (as a positive control).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the effect of Boc-MIF-1 on agonist binding.

Opioid Receptor Binding Assay

This assay will assess the affinity of Boc-MIF-1 for µ-opioid receptors.

Protocol:

-

Membrane Preparation: Membranes from cells expressing the µ-opioid receptor are prepared.

-

Assay Buffer: A suitable binding buffer is prepared.

-

Incubation: Membranes are incubated with a radiolabeled opioid antagonist (e.g., [3H]naloxone) and varying concentrations of Boc-MIF-1.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: Radioactivity is measured by scintillation counting.

-

Data Analysis: The IC50 value for Boc-MIF-1 is determined.

Cellular Signaling Pathway Analysis (Western Blot)

This experiment will investigate if Boc-MIF-1 can induce downstream signaling events similar to MIF-1.

Protocol:

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured to ~80% confluency.

-

Treatment: Cells are treated with Boc-MIF-1 (e.g., at various concentrations from 1 ng/mL to 1 µg/mL) for different time points (e.g., 10 min, 30 min, 1h, 2h). MIF-1 is used as a positive control.

-

Cell Lysis: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against pERK, total ERK, pSTAT3, total STAT3, and c-Fos.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

-

Densitometry: Band intensities are quantified to determine the relative levels of protein phosphorylation and expression.

Signaling Pathways Modulated by MIF-1

MIF-1 has been shown to activate intracellular signaling cascades, leading to changes in gene expression. The primary pathway involves the activation of the MAP kinase pathway (pERK) and the subsequent induction of the immediate early gene c-Fos. MIF-1 also appears to modulate the STAT3 pathway.

Conclusion

Amidated Boc-MIF-1 is a crucial molecule in the synthesis of MIF-1 analogues. While the bioactivity of the parent peptide, MIF-1, is characterized by its modulation of dopamine and opioid systems and its influence on intracellular signaling pathways, the pharmacological profile of Boc-MIF-1 remains largely unexplored. Based on structure-activity relationships of MIF-1 analogues, it is anticipated that the N-terminal Boc group will significantly diminish its known bioactivities. However, the potential for novel, unexpected activities cannot be ruled out. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the bioactivity of amidated Boc-MIF-1, which will contribute to a deeper understanding of the structural requirements for MIF-1 receptor interaction and the development of new therapeutic agents.

References

- 1. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Solid-phase peptide synthesis protocol for Boc-MIF-1-Am.

Introduction

Melanocyte-inhibiting factor 1 (MIF-1), a tripeptide with the sequence Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2), is an endogenous brain peptide with a range of neuromodulatory activities. Its study and the development of related analogs are crucial in neuropharmacology. This application note provides a detailed protocol for the synthesis of N-terminally protected Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH2) using Boc/Bzl solid-phase peptide synthesis (SPPS). This method offers a robust and well-established route for producing peptide amides, utilizing the graduated acid lability of the Boc- and benzyl-based protecting groups. The protocol is designed for researchers in peptide chemistry, pharmacology, and drug development, providing a clear, step-by-step guide from resin preparation to final peptide purification.

Principle of the Method

The synthesis is conducted on a solid support, typically a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin, which yields a C-terminal amide upon final cleavage.[1][2] The peptide chain is assembled from the C-terminus to the N-terminus. Each cycle of amino acid addition involves three key steps:

-

Deprotection: Removal of the temporary Nα-Boc protecting group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base to liberate the free amine.

-

Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Nα-Boc-protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Boc-SPPS of this compound.

| Parameter | Value/Range | Unit | Notes |

| Resin | |||

| Type | MBHA (p-Methylbenzhydrylamine) | - | Suitable for generating C-terminal amides. |

| Substitution Level | 0.5 - 0.8 | mmol/g | A lower substitution can be beneficial for longer or difficult sequences. |

| Reagents (per cycle) | |||

| Boc-Amino Acid | 2 - 4 | equivalents | Relative to resin substitution. |

| Coupling Reagent (HBTU) | 2 - 4 | equivalents | Relative to resin substitution. |

| Activation Base (DIEA) | 4 - 8 | equivalents | Relative to resin substitution. |

| Deprotection Reagent | 25 - 50% TFA in DCM | v/v | |

| Neutralization Reagent | 5 - 10% DIEA in DCM | v/v | |

| Reaction Conditions | |||

| Swelling Time | 30 - 60 | minutes | In an appropriate solvent like DCM or DMF. |

| Deprotection Time | 20 - 30 | minutes | |

| Coupling Time | 1 - 2 | hours | Can be monitored with a ninhydrin test. |

| Cleavage Time (HF) | 1 - 2 | hours | At 0°C. |

| Expected Outcome | |||

| Crude Peptide Yield | 70 - 85 | % | Highly sequence-dependent. |

| Final Purity (Post-HPLC) | >95 | % |

Experimental Protocol

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Place the MBHA resin (1.0 g, e.g., 0.6 mmol/g substitution) into a solid-phase synthesis reaction vessel. Swell the resin in dichloromethane (DCM, 10-15 mL) for 30 minutes with gentle agitation.

-

DCM Wash: Drain the DCM and wash the resin three times with DCM (10 mL per wash).

-

First Amino Acid Coupling (Boc-Gly-OH):

-

In a separate vessel, dissolve Boc-Gly-OH (3 eq., 1.8 mmol) and HBTU (3 eq., 1.8 mmol) in N,N-dimethylformamide (DMF, 8 mL).

-

Add N,N-diisopropylethylamine (DIEA) (6 eq., 3.6 mmol) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.

-

Drain the DCM from the resin and add the activated amino acid solution.

-

Agitate the mixture for 2 hours at room temperature.

-

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x 10 mL) and DCM (3x 10 mL).

-

Monitoring (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another hour.

Peptide Chain Elongation Cycle

This cycle is repeated for Boc-Leu-OH and then for Boc-Pro-OH.

-

Boc Deprotection:

-

Wash the resin with DCM (3x 10 mL).

-

Add a solution of 40% TFA in DCM (10 mL) to the resin and agitate for 2 minutes. Drain.

-

Add a fresh solution of 40% TFA in DCM (10 mL) and agitate for 25 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x 10 mL).

-

-

Neutralization:

-

Wash the resin with isopropanol (2x 10 mL) and DMF (3x 10 mL).

-

Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5-10 minutes.

-

Drain and wash the resin thoroughly with DCM (3x 10 mL).

-

-

Amino Acid Coupling:

-

Couple the next Boc-protected amino acid (Boc-Leu-OH, then Boc-Pro-OH) using the same procedure as described in Section 1, Step 3 .

-

After each coupling, wash the resin as described in Section 1, Step 4 .

-

Final Cleavage and Deprotection

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation: After the final coupling of Boc-Pro-OH, wash the peptide-resin with DCM (3x 10 mL) and methanol (3x 10 mL). Dry the resin thoroughly under a high vacuum for several hours.

-

HF Cleavage Setup: Place the dried peptide-resin into the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (1.0 mL per gram of resin), to prevent side reactions.

-

Cleavage Reaction:

-

Cool the reaction vessel to 0°C in an ice/salt bath.

-

Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Evaporation: Evaporate the HF under a stream of nitrogen followed by a high vacuum.

Peptide Precipitation and Purification

-

Peptide Precipitation: Wash the resin/crude peptide mixture with cold diethyl ether (3x 20 mL) to remove the scavenger and cleaved protecting groups. This will precipitate the crude peptide.

-

Extraction: Extract the peptide from the resin using a 10% aqueous acetic acid solution (3x 20 mL).

-

Lyophilization: Freeze the combined aqueous extracts and lyophilize to obtain the crude peptide as a white, fluffy powder.

-

Purification:

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

-

Characterization: Collect the fractions containing the pure peptide, pool them, and lyophilize. Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Workflow and Pathway Diagrams

References

Application Notes and Protocols for MIF-1 in Primary Neuronal Cell Cultures

Application Notes

Introduction to MIF-1

MIF-1 is an endogenous neuropeptide with a range of effects on the central nervous system.[1][2][3] It has been investigated for its potential therapeutic roles in conditions such as Parkinson's disease and depression.[1][2] In primary neuronal cell cultures, MIF-1 serves as a valuable tool to investigate neuronal signaling, neuro-hormonal regulation, and the cellular mechanisms underlying its physiological and pharmacological effects.

Mechanism of Action

The precise cellular mechanisms of MIF-1 action are still under investigation, but several key pathways have been identified. MIF-1 is known to be a potent allosteric modulator of dopamine receptors, suggesting its influence on dopaminergic signaling. Studies have shown that MIF-1 can modulate multiple intracellular signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Furthermore, MIF-1 has been shown to modulate the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), indicating a broader spectrum of cellular influence beyond classical G-protein coupled receptor signaling.

Applications in Primary Neuronal Cultures

-

Investigation of Neuronal Signaling: MIF-1 can be used to study the activation and kinetics of the ERK/MAPK and STAT3 signaling pathways in various types of primary neurons (e.g., cortical, hippocampal).

-

Dopaminergic System Research: As a modulator of dopamine receptors, MIF-1 is a useful tool for studying the regulation of dopaminergic neurotransmission and the effects of its modulation on neuronal function.

-

Neuroprotection Assays: Given its link to signaling pathways involved in cell survival, MIF-1 can be investigated for potential neuroprotective effects against various neurotoxic insults in primary neuronal cultures.

-

Gene Expression Studies: MIF-1 has been shown to induce the expression of the immediate early gene c-Fos, a marker of neuronal activity. This can be used to map neuronal activation in response to the peptide.

Data Presentation

The following tables summarize quantitative data from studies on the effects of MIF-1 on neuronal cells.

Table 1: Dose-Response Effect of MIF-1 on c-Fos Expression in SH-SY5Y Neuronal Cells

| MIF-1 Concentration | c-Fos Expression (relative to control) |

| 1 ng/mL | Increased |

| 10 ng/mL | Increased |

| 100 ng/mL | Increased |

| 1000 ng/mL | Increased |

Data adapted from Khan, R. S., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). International Journal of Peptides, 2010, 537639.

Table 2: Time-Course of MIF-1-Induced Signaling in SH-SY5Y Neuronal Cells (10 ng/mL MIF-1)

| Time Point | pERK Expression | pSTAT3 Expression | c-Fos Expression |

| 10 minutes | Increased | Decreased | Not reported |

| 60 minutes | Not reported | Decreased | Increased |

| 2 hours | Not reported | Increased | Increased |

| 3 hours | Not reported | Increased | Increased |

Data adapted from Khan, R. S., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). International Journal of Peptides, 2010, 537639.

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Neuronal Cultures with MIF-1

This protocol provides a general guideline for treating primary cortical neurons with MIF-1. It should be optimized for specific neuronal types and experimental goals.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neuronal plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

-

MIF-1 peptide (deprotected from Boc-MIF-1-Am)

-

Sterile, nuclease-free water or appropriate vehicle for MIF-1 reconstitution

-

Poly-D-lysine or other appropriate coating for culture vessels

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Plate Preparation: Coat culture vessels (e.g., 24-well plates) with poly-D-lysine according to the manufacturer's instructions to promote neuronal attachment.

-

Primary Neuron Isolation: Isolate primary cortical neurons from embryonic day 18 (E18) rat brains using established protocols.

-

Cell Plating: Plate the dissociated neurons onto the coated culture vessels at a desired density (e.g., 2 x 10^5 cells/well for a 24-well plate) in neuronal plating medium.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Allow the neurons to adhere and extend neurites for at least 5-7 days in vitro (DIV) before treatment.

-

MIF-1 Stock Solution Preparation: Reconstitute the MIF-1 peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

MIF-1 Treatment:

-

On the day of the experiment, thaw an aliquot of the MIF-1 stock solution.

-

Prepare serial dilutions of MIF-1 in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).

-

Carefully remove half of the conditioned medium from each well of the neuronal culture and replace it with an equal volume of the MIF-1 containing medium. For the vehicle control, add medium without MIF-1.

-

Return the plate to the incubator for the desired treatment duration (e.g., 10 minutes to 4 hours, depending on the endpoint being measured).

-

-

Downstream Analysis: Following incubation, the cells are ready for downstream analysis such as Western blotting, immunocytochemistry, or RNA extraction.

Protocol 2: Western Blotting for pERK, pSTAT3, and c-Fos

Materials:

-

MIF-1 treated primary neurons

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-ERK, anti-pSTAT3, anti-STAT3, anti-c-Fos, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After MIF-1 treatment, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pERK, anti-c-Fos) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and c-Fos to a loading control like β-actin.

Mandatory Visualizations

Caption: MIF-1 Signaling Pathway in Neurons.

Caption: Experimental Workflow for Analyzing MIF-1 Effects.

References

Application Notes and Protocols for Administration of Tyr-MIF-1 Family Peptides in Rodent Models

Disclaimer: The following information is intended for research purposes only. These protocols are synthesized from published literature and should be adapted and validated for specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

This document provides detailed application notes and protocols for the administration of Tyr-MIF-1 family peptides, including MIF-1, in rodent models. While specific data for Boc-MIF-1-Am is limited in the available literature, the methodologies presented here for closely related peptides serve as a strong foundation for its use in experimental settings.

Data Presentation: Quantitative Administration Parameters

The following tables summarize quantitative data from studies utilizing Tyr-MIF-1 and MIF-1 in rodent models, providing a comparative overview of administration routes, dosages, and experimental contexts.

Table 1: Intraperitoneal (IP) Administration of Tyr-MIF-1 Family Peptides in Rats

| Peptide | Dose (mg/kg) | Rodent Model | Experimental Context | Reference |

| Tyr-MIF-1 Peptides | Not Specified | Male Wistar Rats | Immobilization stress-induced antinociception | [1] |

| MIF-1 | 0.1 and 1.0 | Rats | Chronic stress model of depression | [2] |

| MIF-1 | 10.0 | Rats | Chronic stress model of depression (produced hyperalgesia) | [2] |

| Tyr-MIF-1 / MIF-1 | 0.1 to 10.0 | Rats | Peptide YY-induced hyperphagia | [3] |

Table 2: Subcutaneous (SC) Administration of Tyr-MIF-1 Family Peptides in Rats

| Peptide | Dose (mg/kg) | Rodent Model | Experimental Context | Reference |

| MIF-1 / Tyr-MIF-1 | 1.0 | Rats | Haloperidol-induced catalepsy | [4] |

| Alaptide (MIF derivative) | 0.5 and 1.0 | Adult Male Rats | Social memory | |

| MIF-1 | 10 mg (total) | Human (Clinical Study) | Major depression |

Experimental Protocols

The following are detailed protocols for the most common administration routes for Tyr-MIF-1 family peptides in rodent models.

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration of substances in rodents.

Materials:

-

Peptide (e.g., this compound, MIF-1, Tyr-MIF-1)

-

Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Appropriate animal restraint device

-

70% ethanol for disinfection

-

Analytical balance and microcentrifuge tubes

Procedure:

-

Peptide Preparation:

-

Calculate the required amount of peptide based on the desired dose (mg/kg) and the weight of the animal.

-

Dissolve the peptide in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration with the sterile vehicle. Ensure the final concentration of the initial solvent is non-toxic and consistent across all experimental groups. For many peptides, direct dissolution in saline or PBS is possible.

-

Vortex or gently sonicate to ensure complete dissolution.

-

Prepare a fresh solution on the day of the experiment.

-

-

Animal Handling and Injection:

-

Weigh the animal to determine the precise injection volume.

-

Gently restrain the rodent, ensuring the abdomen is accessible. For rats, manual restraint may be sufficient. For mice, a restrainer may be used.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of distress or adverse reactions following the injection.

-

Protocol 2: Subcutaneous (SC) Injection

Subcutaneous injection is used for a slower, more sustained release of substances compared to IP injection.

Materials:

-

Peptide (e.g., this compound, MIF-1, Tyr-MIF-1)

-

Sterile vehicle (e.g., 0.9% saline, PBS)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Appropriate animal restraint device

-

70% ethanol for disinfection

-

Analytical balance and microcentrifuge tubes

Procedure:

-

Peptide Preparation:

-

Follow the same procedure as for IP injection to prepare the peptide solution.

-

-

Animal Handling and Injection: